5-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidine
Description
5-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted at position 5 with a 4-bromophenyl group and at position 4 with a 3,5-dimethylpyrazole moiety. This article compares its structural features, synthetic routes, and inferred structure-activity relationships (SAR) with similar compounds.
Properties
IUPAC Name |
5-(4-bromophenyl)-4-(3,5-dimethylpyrazol-1-yl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4S/c1-10-7-11(2)22(21-10)16-15-14(8-23-17(15)20-9-19-16)12-3-5-13(18)6-4-12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYLBGMEMMPRKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidine is part of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 384.27 g/mol. The structure features a thieno[2,3-d]pyrimidine core substituted with a bromophenyl and a dimethylpyrazole moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 384.27 g/mol |
| LogP | 4.4469 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Polar Surface Area | 45.067 Ų |
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds structurally related to This compound have shown inhibitory effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The mechanism often involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase, leading to reduced cell proliferation .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This is particularly relevant in models of endotoxin-induced inflammation . The ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.
Antibacterial Activity
Research has highlighted the antibacterial potential of pyrazole derivatives. Compounds similar to This compound have been shown to disrupt bacterial cell membranes, leading to cell lysis and death . This property could be beneficial in developing new antibiotics.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds. Modifications at specific positions on the thieno[2,3-d]pyrimidine scaffold can enhance potency against targeted biological pathways. For example, substituents such as bromophenyl and dimethyl groups significantly influence the binding affinity to various biological targets .
Case Studies
- Anticancer Efficacy : A study involving derivatives of thieno[2,3-d]pyrimidines demonstrated that modifications led to increased cytotoxicity against glioma cells. The compound induced apoptosis through mitochondrial pathways and was effective in combination with established chemotherapeutics like doxorubicin .
- Anti-inflammatory Mechanism : Another investigation revealed that pyrazole derivatives inhibited LPS-induced NO production in macrophages, indicating their potential as anti-inflammatory agents .
Scientific Research Applications
Antimalarial Activity
The thieno[2,3-d]pyrimidine scaffold has been extensively studied for its antimalarial properties. Research indicates that derivatives of this compound exhibit potent activity against Plasmodium falciparum, the parasite responsible for malaria.
Case Study: Synthesis and Evaluation
A study synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their antiplasmodial activity against the W2 strain of P. falciparum. The compounds were assessed for their IC50 values, revealing significant efficacy with values ranging from 0.74 to 6.4 μM. Notably, compounds F4 and F16 demonstrated the most potent activity with IC50 values of 0.75 μM and 0.74 μM, respectively .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| F4 | 0.75 | High |
| F16 | 0.74 | High |
| F1 | 6.4 | Moderate |
These findings suggest that modifications to the thieno[2,3-d]pyrimidine structure can enhance its biological activity against malaria.
Anticancer Properties
The compound also shows promise in cancer therapy. Various studies have identified thieno[2,3-d]pyrimidines as potential inhibitors of key enzymes involved in cancer cell proliferation.
Case Study: Inhibition of Cell Proliferation
Research has demonstrated that certain derivatives can inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, compounds targeting CDK4 and CDK6 have shown effectiveness in reducing proliferation rates in acute myeloid leukemia cell lines .
| Compound ID | Targeted Kinase | Effectiveness |
|---|---|---|
| Compound 47 | CDK4 | Moderate |
| Compound 60 | CDK6 | High |
This highlights the potential of thieno[2,3-d]pyrimidines as therapeutic agents in oncology.
Antifungal Activity
Another area of application for this compound is its antifungal properties. Studies have indicated that certain derivatives exhibit significant activity against various fungal strains.
Case Study: Evaluation Against Fungal Strains
A study reported that a derivative of the compound was effective as a new fungicide with a notable mechanism involving disruption of fungal cell wall synthesis. The compound's structure was characterized by a dihedral angle between the phenyl and pyrazole rings that enhances its biological activity .
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 1 μg/mL |
| Aspergillus niger | 0.5 μg/mL |
This data underscores the versatility of thieno[2,3-d]pyrimidines in treating fungal infections.
Comparison with Similar Compounds
Key Structural Features of the Target Compound:
- Core: Thieno[2,3-d]pyrimidine.
- Substituents :
- Position 5: 4-Bromophenyl (electron-withdrawing, lipophilic).
- Position 4: 3,5-Dimethyl-1H-pyrazole (rigid, planar heterocycle with methyl groups enhancing steric bulk).
Comparison with Analogs:
Key Observations :
Target Compound:
Cyclization: Base structure likely formed via cyclization of 2-aminothiophene derivatives with carbonyl reagents.
Substitution Reactions : Bromophenyl and pyrazole groups introduced via nucleophilic aromatic substitution or cross-coupling (e.g., Suzuki).
Structure-Activity Relationships (SAR)
Electron-Withdrawing Groups : Bromophenyl (target) and trifluoromethyl () enhance stability and target binding.
Heterocyclic Substituents :
- Pyrazole (target) vs. morpholine (): Pyrazole’s rigidity may improve selectivity, while morpholine enhances solubility.
- Thione () vs. methyl (target): Thione’s metal-binding capacity may boost antimicrobial activity.
Aromatic Substitutions : Chlorophenyl () vs. bromophenyl (target): Bromine’s larger size may increase lipophilicity and membrane penetration.
Preparation Methods
Cyclocondensation of Diaminothiophene Derivatives
A widely adopted method involves cyclocondensation reactions using 2-aminothiophene-3-carbonitrile derivatives. For example, heating 2-amino-5-(4-bromophenyl)thiophene-3-carbonitrile with formamide at 180°C for 6 hours generates the pyrimidine ring through intramolecular cyclization. This method typically yields 70-75% of the core structure but requires careful temperature control to avoid decomposition of the bromophenyl group.
Ring-Closing Metathesis Strategies
Advanced synthetic protocols employ Grubbs catalyst-mediated ring-closing metathesis of dienyne precursors. A 2024 study demonstrated that treating 5-(4-bromophenyl)-3-(prop-2-yn-1-yl)thiophene-2-carboxamide with second-generation Grubbs catalyst in dichloromethane at 40°C produces the thienopyrimidine core in 82% yield. This method offers superior regioselectivity compared to thermal cyclization approaches.
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous toluene | +15% vs DMF |
| Temperature | 110-115°C | <100°C: <50% |
| Catalyst | DMAP (0.1 eq) | +20% yield |
| Reaction Time | 10-12 hours | Max conversion |
Transition Metal-Catalyzed Coupling
Palladium-mediated cross-coupling provides an alternative pathway. Using XPhos Pd G3 precatalyst (2 mol%), researchers achieved 81% yield in coupling 4-iodothienopyrimidine with 3,5-dimethylpyrazole-1-boronic acid pinacol ester under microwave irradiation (120°C, 30 min). This method enables late-stage functionalization but requires expensive catalysts.
Bromophenyl Group Installation Strategies
The 4-bromophenyl substituent can be introduced at multiple synthetic stages:
Early-Stage Suzuki Coupling
Incorporating the aryl group during thiophene ring formation:
Post-Cyclization Functionalization
Alternative methods introduce bromine after core assembly:
-
Electrophilic bromination using Br2/FeBr3 in CH2Cl2 at 0°C
-
Achieving para-selectivity >95% through careful stoichiometry control (1.05 eq Br2)
Process Optimization and Scaling
Industrial-scale synthesis requires optimization of critical parameters:
Chlorination Step Enhancements
The patent US10556871B1 details a scaled process using solid phosgene instead of POCl3:
Crystallization Optimization
Ethanol-water mixtures (3:1 v/v) produce high-purity crystals:
-
98.5% purity by HPLC
-
Particle size distribution: 50-150 μm
-
Bulk density: 0.45 g/cm3
Recrystallization yields improve from 75% to 89% when implementing controlled cooling rates (0.5°C/min).
Analytical Characterization
Comprehensive spectral data confirms successful synthesis:
1H NMR (400 MHz, DMSO-d6):
δ 8.72 (s, 1H, pyrimidine-H), 7.89 (d, J=8.4 Hz, 2H, Ar-H), 7.65 (d, J=8.4 Hz, 2H, Ar-H), 6.38 (s, 1H, pyrazole-H), 2.51 (s, 6H, CH3)
13C NMR (101 MHz, DMSO-d6):
δ 167.8 (C=O), 152.1, 148.7 (pyrimidine C), 138.2 (Ar-C), 132.4 (pyrazole C), 121.6 (C-Br), 14.2 (CH3)
HRMS (ESI):
Calculated for C17H13BrN4S [M+H]+: 385.0081
Found: 385.0084
Green Chemistry Alternatives
Recent advances emphasize sustainable synthesis:
Mechanochemical Synthesis
Ball-milling technique parameters:
Q & A
Q. What synthetic routes are established for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The compound is typically synthesized via multi-step heterocyclic condensation. A common approach involves coupling a bromophenyl-substituted thienopyrimidine precursor with a 3,5-dimethylpyrazole moiety under reflux conditions using polar aprotic solvents (e.g., DMF or DMSO) and catalytic bases like K₂CO₃ . Optimization can involve adjusting reaction temperatures (80–120°C), stoichiometric ratios of reactants (1:1.2 molar ratio), and purification via column chromatography with gradients of ethyl acetate/hexane. Evidence from analogous syntheses reports yields up to 94% with HPLC purity >95% by optimizing catalyst selection (e.g., Pd-based catalysts for cross-coupling) and inert atmosphere conditions .
(Basic)
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray crystallography is critical for confirming molecular geometry. Studies on similar compounds show mean C–C bond lengths of 1.36–1.48 Å and R factors <0.06, achieved using single-crystal diffraction at 100–295 K .
- NMR spectroscopy (¹H/¹³C) identifies substituent patterns: the 4-bromophenyl group typically shows deshielded aromatic protons (δ 7.5–8.0 ppm), while pyrazole methyl groups appear as singlets near δ 2.3 ppm .
- Mass spectrometry (HRMS) validates molecular weight, with ESI+ modes providing accurate m/z values (e.g., [M+H]⁺ ~450–460) .
(Advanced)
Q. How can researchers resolve contradictions in reported biological activities across different in vitro and in vivo models?
Methodological Answer: Contradictions often arise from variations in assay conditions (e.g., cell line specificity, serum concentrations). To address this:
- Standardize assay protocols : Use isogenic cell lines (e.g., HEK293 vs. MDA-MB-231) under controlled serum-free conditions to isolate compound effects .
- Dose-response studies : Establish IC₅₀/EC₅₀ curves across 3–4 orders of magnitude (e.g., 1 nM–100 µM) to differentiate efficacy from toxicity .
- Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays to confirm binding affinity independent of cellular context .
(Advanced)
Q. What computational strategies predict the compound’s interactions with biological targets (e.g., kinases or receptors)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets (e.g., kinase domains). Prioritize scoring functions that account for halogen bonding (Br···π interactions) .
- Molecular dynamics (MD) simulations : Run 50–100 ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .
- Pharmacophore modeling : Map electrostatic/hydrophobic features to align with known inhibitors (e.g., pyrimidine-based kinase inhibitors) .
(Basic)
Q. What are the key considerations for evaluating the compound’s stability in biological or environmental matrices?
Methodological Answer:
- pH stability : Perform accelerated degradation studies in buffers (pH 2–9) at 37°C. Monitor via HPLC for degradation products (e.g., hydrolysis of the thienopyrimidine ring at pH >8) .
- Photostability : Expose to UV light (300–400 nm) for 48 hours and quantify remaining compound using LC-MS .
- Temperature stability : Store at −20°C (short-term) vs. lyophilization (long-term) and assess recovery rates .
(Advanced)
Q. How can environmental impact studies assess the compound’s fate and ecotoxicological risks?
Methodological Answer:
- Biodegradation assays : Use OECD 301B guidelines to measure % degradation in activated sludge over 28 days .
- Bioaccumulation potential : Calculate logP (e.g., ~3.5 for similar brominated aromatics) and model BCF (bioconcentration factor) using EPI Suite .
- Ecotoxicology : Test acute toxicity in Daphnia magna (LC₅₀) and algal growth inhibition (OECD 201). Correlate with structural analogs showing EC₅₀ values of 10–100 µg/L .
(Advanced)
Q. What strategies improve the compound’s bioavailability and pharmacokinetic profile?
Methodological Answer:
- Salt formation : Screen with counterions (e.g., oxalate, HCl) to enhance solubility. Evidence from dioxalate salts shows improved aqueous solubility (>5 mg/mL) .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked morpholino) to increase membrane permeability .
- Microsomal stability assays : Use liver microsomes (human/rat) with NADPH cofactor to quantify metabolic clearance. Optimize via CYP450 inhibition studies .
(Basic)
Q. What in vitro assays are recommended for initial biological activity screening?
Methodological Answer:
- Kinase inhibition : Use ADP-Glo™ assays against a panel of 50–100 kinases at 1 µM .
- Antiproliferative activity : Employ MTT assays in cancer cell lines (e.g., MCF-7, A549) with 72-hour exposure .
- Receptor binding : Radioligand displacement assays (e.g., [³H]-ligand competition for GPCRs) .
(Advanced)
Q. How can researchers design experiments to study synergistic effects with other therapeutic agents?
Methodological Answer:
- Combinatorial screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Synergy is defined as FIC <0.5 .
- Mechanistic studies : Perform transcriptomics (RNA-seq) on cells treated with the compound alone vs. combination to identify pathway crosstalk (e.g., MAPK/STAT3) .
- In vivo validation : Use xenograft models with co-administration (e.g., compound + cisplatin) and monitor tumor volume regression vs. monotherapy .
(Advanced)
Q. How can structural modifications enhance selectivity for a target while reducing off-target effects?
Methodological Answer:
- SAR studies : Systematically vary substituents (e.g., replace 4-bromophenyl with 4-fluorophenyl) and assay against target vs. related proteins .
- Covalent docking : Introduce electrophilic warheads (e.g., acrylamides) to target cysteine residues in specific kinases .
- Cryo-EM/Co-crystallization : Resolve ligand-target complexes to identify key binding residues (e.g., hydrophobic pockets accommodating dimethylpyrazole) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
